tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate
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Overview
Description
tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[45]dec-2-ene-8-carboxylate is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their distinct three-dimensional structures, which often result in unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate typically involves a multi-step process. One common method starts with the condensation of ethyl nipecotate with 4-fluorobenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as lithium diisopropylamide (LDA) and oxidizing agents like manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[45]dec-2-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets in ways that linear or planar molecules cannot, making it a candidate for drug development.
Medicine
In medicine, tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: This compound has a similar spirocyclic structure but contains a sulfur atom, which can influence its chemical and biological properties .
tert-Butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate: Another spirocyclic compound with a different substitution pattern, affecting its reactivity and applications .
Uniqueness
The uniqueness of tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination allows it to interact with biological targets in unique ways, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22FN3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate |
InChI |
InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)21-10-8-18(9-11-21)15(23)20-12-22(18)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
LKVWIDSAXFLAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N=CN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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